molecular formula C11H11NO B2640331 4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 1823338-03-9

4'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2640331
CAS No.: 1823338-03-9
M. Wt: 173.215
InChI Key: HORPBURESFLAQZ-UHFFFAOYSA-N
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Description

4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound that features a unique structure combining a cyclopropane ring and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of indoline derivatives. One common method is the reaction of 3-methyleneindolin-2-ones with tosylhydrazone salts under metal-free conditions . This approach yields the desired spirocyclic structure with high diastereoselectivity.

Industrial Production Methods

While specific industrial production methods for 4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be used to modify the indoline moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indoline ring.

Scientific Research Applications

4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with biological targets, potentially including enzymes and receptors. The spirocyclic structure may allow it to fit into specific binding sites, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopropane-1,3’-indolin]-2’-one: Lacks the methyl group at the 4’ position.

    Spiro[cyclopropane-1,3’-oxindole]: Contains an oxindole moiety instead of an indoline.

    Spiro[cyclopropane-1,3’-pyrrolidine]: Features a pyrrolidine ring instead of an indoline.

Uniqueness

4’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of the methyl group at the 4’ position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its utility in material science applications.

Properties

IUPAC Name

4-methylspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-2-4-8-9(7)11(5-6-11)10(13)12-8/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORPBURESFLAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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